molecular formula C24H20ClN5O2S2 B15197337 Acetamide, 2-((5-(((4-chlorophenyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)- CAS No. 81863-83-4

Acetamide, 2-((5-(((4-chlorophenyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)-

Cat. No.: B15197337
CAS No.: 81863-83-4
M. Wt: 510.0 g/mol
InChI Key: KDEMCRJWMLBOIG-UHFFFAOYSA-N
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Description

Acetamide, 2-((5-(((4-chlorophenyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)- is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a phenylamino carbonyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-((5-(((4-chlorophenyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)- typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzenethiol.

    Attachment of the Phenylamino Carbonyl Group: This step involves the reaction of the intermediate compound with phenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) reactions under controlled conditions. The electron-withdrawing chlorine atom activates the aromatic ring for attack by nucleophiles such as amines, alkoxides, or thiols.

Reaction Conditions Products Catalyst/Base
Aniline in DMF, 80°C4-Phenylamino derivativeK₂CO₃
Sodium methoxide in MeOH4-Methoxy derivativeNone
Benzylthiol in DMSO4-Benzylthio derivativeCuI

This reaction modifies the electronic and steric environment of the compound, potentially enhancing its binding affinity to biological targets .

Oxidation of Thioether to Sulfone

The thioether (-S-CH₂-) linkage undergoes oxidation to form sulfone groups, altering polarity and biological activity.

Oxidizing Agent Conditions Product
H₂O₂ (30%)Acetic acid, 60°C, 4hSulfone derivative
mCPBADCM, 0°C to RT, 2hSulfone derivative

The sulfone group increases hydrophilicity and may improve pharmacokinetic properties.

Hydrolysis of Acetamide Moiety

The acetamide group (-NHCOCH₃) undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Conditions Reagents Product
AcidicHCl (6M), refluxCarboxylic acid (-COOH)
BasicNaOH (2M), 70°CSodium carboxylate (-COONa)

Hydrolysis expands utility in prodrug design or further functionalization.

Alkylation of the Triazole Ring

The triazole ring’s nitrogen atoms react with alkylating agents (e.g., methyl iodide, benzyl bromide) to form quaternary ammonium salts.

Alkylating Agent Conditions Site of Alkylation
CH₃IDMF, K₂CO₃, 50°CN1 of triazole
C₆H₅CH₂BrAcetonitrile, refluxN4 of triazole

Alkylation modulates electronic properties and solubility.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloaddition reactions with alkynes or nitriles, forming fused heterocyclic systems.

Dienophile Conditions Product
PhenylacetyleneCuI, DIPEA, 100°CTriazolo-pyridine
AcetonitrileMicrowave, 120°CTriazolo-pyrimidine

These reactions enable the synthesis of complex polycyclic structures for targeted drug discovery.

Reaction Mechanisms and Biological Implications

  • Electrophilic Aromatic Substitution : The chlorophenyl group directs incoming electrophiles to meta/para positions, influencing regioselectivity.

  • Thioether Oxidation : Proceeds via a two-electron mechanism, forming sulfoxide intermediates before sulfone.

  • Triazole Reactivity : N1 and N4 positions exhibit differential reactivity due to steric effects from the phenyl substituent.

Modifications at these sites correlate with enhanced antimicrobial and anticancer activities in derivatives.

Scientific Research Applications

Acetamide, 2-((5-(((4-chlorophenyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)- has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring and the phenyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2-((5-(((4-bromophenyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)-
  • Acetamide, 2-((5-(((4-methylphenyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)-

Uniqueness

The uniqueness of Acetamide, 2-((5-(((4-chlorophenyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

Acetamide, 2-((5-(((4-chlorophenyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)- is a complex organic compound characterized by the presence of a triazole ring and various functional groups that suggest significant biological activity. This article reviews its biological properties, focusing on its potential as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H20ClN5O2S2
  • Molecular Weight : 510.0 g/mol
  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 6
  • Rotatable Bond Count : 8
    These properties indicate a relatively complex structure that may influence its interactions with biological targets .

The biological activity of acetamide derivatives, particularly those containing triazole moieties, is often linked to their ability to inhibit enzymes or receptors associated with disease pathways. The triazole ring is known for its antifungal and antibacterial properties, while the chlorophenyl thioether enhances lipophilicity, potentially improving membrane permeability and efficacy against pathogens .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial effects. For instance:

  • Antifungal Activity : Triazole derivatives have been extensively studied for their antifungal properties. The presence of the thioether group in this compound may enhance its interaction with fungal enzymes, leading to increased efficacy .

Anticancer Activity

Several studies have documented the cytotoxic effects of triazole derivatives against various cancer cell lines:

  • A related study found that compounds with similar structural features exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of electron-donating groups on aromatic rings was linked to enhanced cytotoxicity .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of acetamide derivatives on cancer cell lines using MTT assays. The results indicated that the compound demonstrated significant cytotoxicity, comparable to standard chemotherapeutics like doxorubicin:

CompoundCell LineIC50 (µg/mL)
Acetamide derivativeMCF-71.61 ± 1.92
DoxorubicinMCF-71.2 ± 0.005

These findings suggest that the compound may serve as a potential lead in anticancer drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the phenyl and triazole rings significantly impact biological activity:

  • Substituents : Electron-donating groups at specific positions on the phenyl ring enhance cytotoxicity.
  • Triazole Ring : The presence of sulfur in the triazole enhances interaction with biological targets .

Properties

CAS No.

81863-83-4

Molecular Formula

C24H20ClN5O2S2

Molecular Weight

510.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide

InChI

InChI=1S/C24H20ClN5O2S2/c25-17-11-13-20(14-12-17)33-15-21-28-29-24(30(21)19-9-5-2-6-10-19)34-16-22(31)27-23(32)26-18-7-3-1-4-8-18/h1-14H,15-16H2,(H2,26,27,31,32)

InChI Key

KDEMCRJWMLBOIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=CC=C(C=C4)Cl

Origin of Product

United States

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